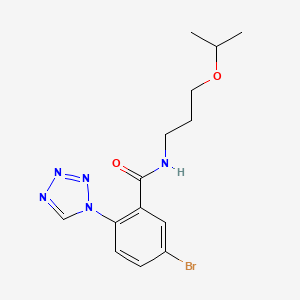
C14H18BrN5O2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 7-bromo-1,3-dipropyl-1H,2H,3H,4H,4aH,10aH-pyrimido[1,2-g]purine-2,4-dione involves several steps. One common method includes the bromination of a precursor compound followed by cyclization and functional group modifications. The reaction conditions typically involve the use of bromine or a brominating agent under controlled temperature and pH conditions .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
7-bromo-1,3-dipropyl-1H,2H,3H,4H,4aH,10aH-pyrimido[1,2-g]purine-2,4-dione: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
7-bromo-1,3-dipropyl-1H,2H,3H,4H,4aH,10aH-pyrimido[1,2-g]purine-2,4-dione: has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 7-bromo-1,3-dipropyl-1H,2H,3H,4H,4aH,10aH-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar compounds to 7-bromo-1,3-dipropyl-1H,2H,3H,4H,4aH,10aH-pyrimido[1,2-g]purine-2,4-dione include other brominated purine derivatives and pyrimidine analogs. These compounds share structural similarities but may differ in their chemical reactivity and biological activity . The uniqueness of 7-bromo-1,3-dipropyl-1H,2H,3H,4H,4aH,10aH-pyrimido[1,2-g]purine-2,4-dione lies in its specific substitution pattern and the resulting properties, which can be leveraged for targeted applications .
Propiedades
Fórmula molecular |
C14H18BrN5O2 |
|---|---|
Peso molecular |
368.23 g/mol |
Nombre IUPAC |
5-bromo-N-(3-propan-2-yloxypropyl)-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C14H18BrN5O2/c1-10(2)22-7-3-6-16-14(21)12-8-11(15)4-5-13(12)20-9-17-18-19-20/h4-5,8-10H,3,6-7H2,1-2H3,(H,16,21) |
Clave InChI |
OFMKTPYAQKZWAB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OCCCNC(=O)C1=C(C=CC(=C1)Br)N2C=NN=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-5-carbonitrile](/img/structure/B12631830.png)
![2-{1-[2-(2-Fluorophenyl)ethyl]-5,5-dimethyl-2-oxo-3-phenylimidazolidin-4-yl}-4-phenyl-1,2,4-oxadiazolidine-3,5-dione](/img/structure/B12631834.png)
![2-amino-2-[5-[4-octoxy-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl]propan-1-ol;2,2,2-trifluoroacetic acid](/img/structure/B12631839.png)

![1-(Phenyl[4-(trifluoromethyl)phenyl]methyl)piperazine oxalate](/img/structure/B12631851.png)
![2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide](/img/structure/B12631855.png)
![N-Naphthalen-1-yl-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea](/img/structure/B12631862.png)
![6-{4-[(E)-(Phenylimino)methyl]phenoxy}hexan-1-ol](/img/structure/B12631868.png)

![1-[[1,1'-Bi(cyclohexane)]-4-yl]-5-iodo-1H-tetrazole](/img/structure/B12631873.png)

![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B12631883.png)

